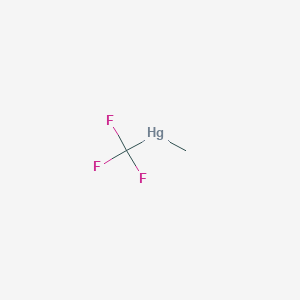
Methyl(trifluoromethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(trifluoromethyl)mercury is an organomercury compound characterized by the presence of a trifluoromethyl group attached to a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(trifluoromethyl)mercury can be synthesized through the reaction of bis(trifluoromethyl)mercury with methylating agents. One common method involves the reaction of bis(trifluoromethyl)mercury with methyl iodide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity and handling challenges associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional safety and containment measures to prevent environmental contamination and exposure to workers.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are typically carried out under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halothis compound compounds .
Wissenschaftliche Forschungsanwendungen
Methyl(trifluoromethyl)mercury has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl(trifluoromethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Similar in structure but lacks the trifluoromethyl group. It is known for its neurotoxicity and environmental impact.
Ethylmercury: Another organomercury compound with similar toxicological properties but different applications.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethyltrimethylsilane share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
Methyl(trifluoromethyl)mercury is unique due to the presence of both a methyl and a trifluoromethyl group attached to mercury. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
33327-63-8 |
|---|---|
Molekularformel |
C2H3F3Hg |
Molekulargewicht |
284.63 g/mol |
IUPAC-Name |
methyl(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |
InChI-Schlüssel |
JCWDINBJKVEXAL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Hg]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


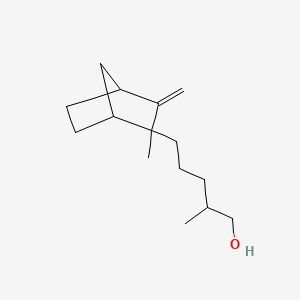
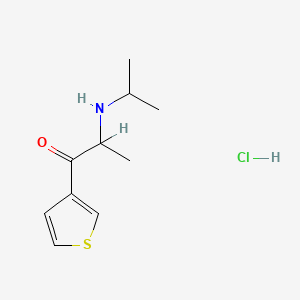
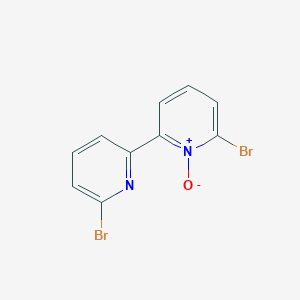
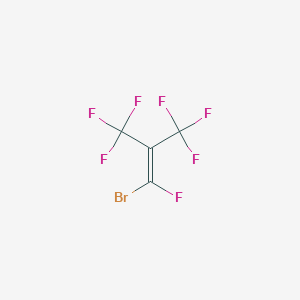

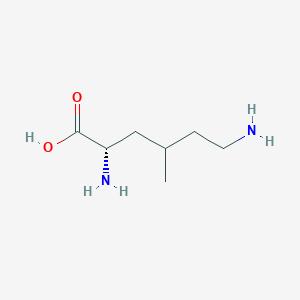
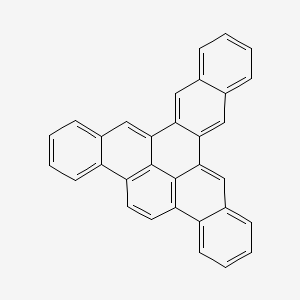

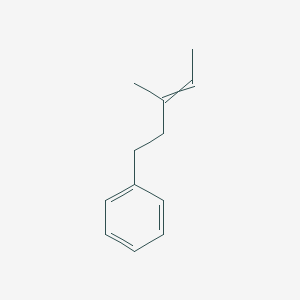
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
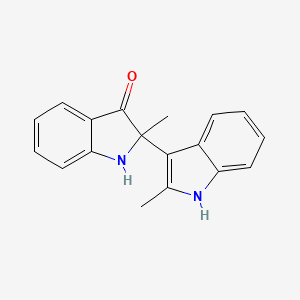
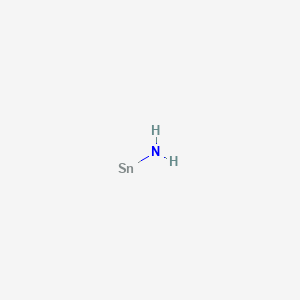
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
